molecular formula C21H14N2O5 B4567406 4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone

4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone

Cat. No.: B4567406
M. Wt: 374.3 g/mol
InChI Key: PGXSGDSKKLJRNW-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C21H14N2O5 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.09027155 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Research by Küçükgüzel et al. (1999) explored the synthesis and evaluation of antimycobacterial activity of certain compounds, including derivatives closely related to isoxazolones, against Mycobacterium species. Compounds exhibited promising activity, especially against Mycobacterium tuberculosis and Mycobacterium fortuitum, highlighting their potential in treating tuberculosis and other mycobacterial infections Ş. Küçükgüzel, S. Rollas, I. Küçükgüzel, & M. Kiraz, 1999.

Antibacterial and Antifungal Properties

Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives showing significant antibacterial and antifungal activities. Their study underscores the utility of these compounds in developing new antimicrobial agents, which could be crucial in addressing the rising challenge of antibiotic resistance M. F. Dhaduk & H. Joshi, 2022.

Heteroaromatic Compounds Synthesis

Sasaki and Yoshioka's research (1971) into the synthesis and reactions of α-acetylenic ketones containing the nitrofuran ring provided foundational insights into the chemistry of heteroaromatic compounds. Their work contributes to understanding the reactivity and potential applications of these compounds in creating novel heteroaromatic systems Tadashi. Sasaki & T. Yoshioka, 1971.

Electrooptic Applications

Marder et al. (1994) discovered that conjugated organic compounds with isoxazolone acceptors exhibit large first molecular hyperpolarizabilities, which are crucial for electrooptic applications. This finding suggests that such compounds can enhance the performance of poled-polymer electrooptic modulators, potentially advancing telecommunications technology S. Marder, L. Cheng, B. Tiemann, A. Friedli, M. Blanchard‐Desce, J. Perry, & Jürgen Skindhøj, 1994.

Larvicidal Activity

Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, revealing that some derivatives exhibit larvicidal activity against Aedes aegypti. This research points towards potential applications in controlling mosquito populations, which is vital for combating mosquito-borne diseases Ana Beatriz S. Sampaio, Mônica Shigemi S. Mori, L. Albernaz, L. Espindola, C. E. Salvador, & C. K. Andrade, 2023.

Properties

IUPAC Name

(4Z)-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c1-13-7-9-16(18(11-13)23(25)26)19-10-8-15(27-19)12-17-20(22-28-21(17)24)14-5-3-2-4-6-14/h2-12H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXSGDSKKLJRNW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=NOC3=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Reactant of Route 2
Reactant of Route 2
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Reactant of Route 3
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Reactant of Route 4
Reactant of Route 4
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Reactant of Route 5
Reactant of Route 5
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Reactant of Route 6
Reactant of Route 6
4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.